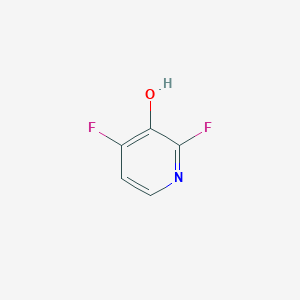
2,4-Difluoro-3-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoropyridin-3-ol is a fluorinated pyridine derivative, characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a hydroxyl group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of 2,4-difluoropyridin-3-ol may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoropyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and hydrogenated pyridine derivatives .
Scientific Research Applications
2,4-Difluoropyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridin-3-ol: Similar structure but with only one fluorine atom at the 2nd position.
4-Fluoropyridin-3-ol: Similar structure but with only one fluorine atom at the 4th position.
2,6-Difluoropyridin-3-ol: Similar structure but with fluorine atoms at the 2nd and 6th positions.
Uniqueness
2,4-Difluoropyridin-3-ol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties.
Biological Activity
2,4-Difluoro-3-hydroxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the chemical formula C5H4F2N1O. The presence of fluorine atoms in the structure enhances its biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various pyridine compounds demonstrated that derivatives with fluorine substitutions showed enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 32 µg/mL |
| This compound | E. coli ATCC 25922 | 64 µg/mL |
Antiviral Activity
The compound has also shown promise in antiviral applications. In vitro studies have indicated that this compound can inhibit viral replication in certain strains of viruses, including those responsible for respiratory infections .
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors within microbial cells. For instance, it may inhibit key metabolic pathways or disrupt cellular integrity, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A case study involving the treatment of bacterial infections showed that patients treated with formulations containing this compound experienced a notable reduction in infection severity compared to control groups .
- Antiviral Screening : In another study focused on respiratory viruses, compounds including this compound were screened for their ability to inhibit viral replication. Results indicated a significant reduction in viral load in treated samples .
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in various biological systems.
Properties
CAS No. |
1211515-53-5 |
|---|---|
Molecular Formula |
C5H3F2NO |
Molecular Weight |
131.08 g/mol |
IUPAC Name |
2,4-difluoropyridin-3-ol |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
InChI Key |
CHNSVRAQNVFBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















